6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with urea or thiourea under acidic or basic conditions . The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for diverse applications .
Scientific Research Applications
6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The inhibition of enzyme activity can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but different functional groups, leading to distinct properties and applications.
1,2,4-Triazole: A simpler triazole compound with a wide range of applications in medicinal chemistry.
5-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity and biological activity.
Uniqueness
6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings.
Properties
Molecular Formula |
C11H10N4O3 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C11H10N4O3/c1-18-8-4-2-7(3-5-8)14-6-9-12-10(16)13-15(9)11(14)17/h2-5H,6H2,1H3,(H,13,16) |
InChI Key |
HRMIDPYTBWBOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)NN3C2=O |
Origin of Product |
United States |
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